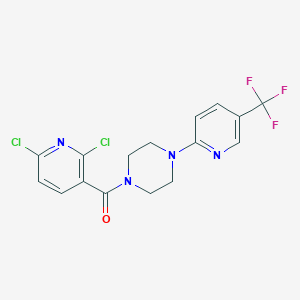
2,6-DICHLORO(3-PYRIDYL) 4-(5-(TRIFLUOROMETHYL)(2-PYRIDYL))PIPERAZINYL KETONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-DICHLORO(3-PYRIDYL) 4-(5-(TRIFLUOROMETHYL)(2-PYRIDYL))PIPERAZINYL KETONE is a complex organic compound with the molecular formula C16H13Cl2F3N4O This compound is notable for its unique structure, which includes both dichloropyridine and trifluoromethylpyridine moieties connected via a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DICHLORO(3-PYRIDYL) 4-(5-(TRIFLUOROMETHYL)(2-PYRIDYL))PIPERAZINYL KETONE typically involves multiple steps, starting with the preparation of the individual pyridine derivatives. The key steps often include:
Halogenation: Introduction of chlorine atoms into the pyridine ring to form 2,6-dichloropyridine.
Trifluoromethylation: Incorporation of the trifluoromethyl group into the pyridine ring.
Coupling Reactions: Formation of the piperazine linkage through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6-DICHLORO(3-PYRIDYL) 4-(5-(TRIFLUOROMETHYL)(2-PYRIDYL))PIPERAZINYL KETONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: Halogen atoms in the pyridine rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,6-DICHLORO(3-PYRIDYL) 4-(5-(TRIFLUOROMETHYL)(2-PYRIDYL))PIPERAZINYL KETONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,6-DICHLORO(3-PYRIDYL) 4-(5-(TRIFLUOROMETHYL)(2-PYRIDYL))PIPERAZINYL KETONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: Shares the dichloropyridine moiety but lacks the piperazine and trifluoromethyl groups.
5-(Trifluoromethyl)pyridine: Contains the trifluoromethylpyridine moiety but does not have the dichloropyridine or piperazine components.
Piperazine Derivatives: Various piperazine-based compounds with different substituents.
Uniqueness
2,6-DICHLORO(3-PYRIDYL) 4-(5-(TRIFLUOROMETHYL)(2-PYRIDYL))PIPERAZINYL KETONE is unique due to its combination of dichloropyridine, trifluoromethylpyridine, and piperazine moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
(2,6-dichloropyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2F3N4O/c17-12-3-2-11(14(18)23-12)15(26)25-7-5-24(6-8-25)13-4-1-10(9-22-13)16(19,20)21/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIGTTJACPXKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=C(N=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-dimethyl-7-(2-methylpropyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2834019.png)

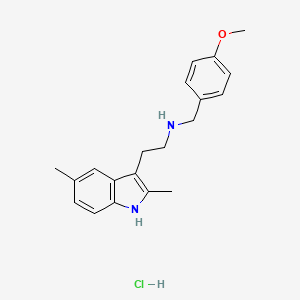
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2834022.png)
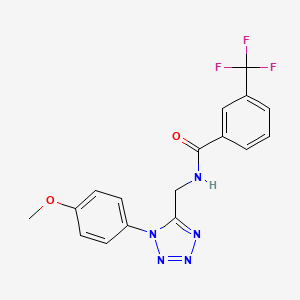
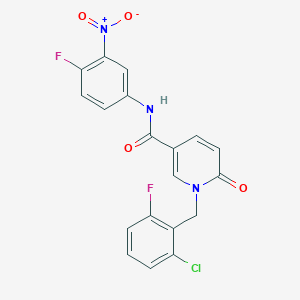
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2834028.png)
![5-ethyl-3-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2834029.png)
![7-(3,4-Dihydro-1H-isochromene-6-carbonyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2834030.png)
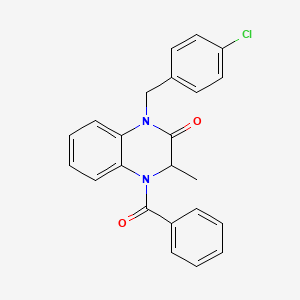
![(2E)-2-[(4-chlorophenyl)formamido]-3-(furan-2-yl)-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2834033.png)
![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2834034.png)
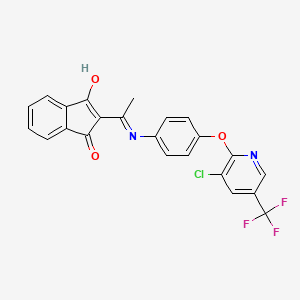
![8-(2-((4-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2834038.png)
